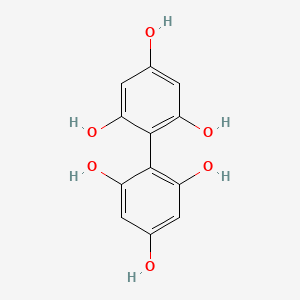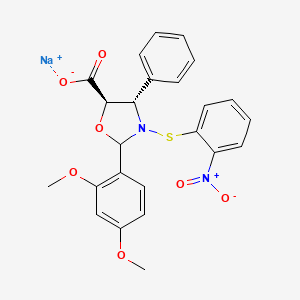
(3-(Methylthio)propyl)glycine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Methylthio)propyl)glycine Hydrochloride is a chemical compound with the molecular formula C6H13NO2S·HCl. It is a derivative of glycine, where the amino group is substituted with a 3-(methylthio)propyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylthio)propyl)glycine Hydrochloride typically involves the reaction of glycine with 3-(methylthio)propylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Glycine} + \text{3-(Methylthio)propylamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
化学反応の分析
Types of Reactions
(3-(Methylthio)propyl)glycine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylthio group, yielding glycine derivatives.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Glycine derivatives.
Substitution: New amino acid derivatives with different functional groups.
科学的研究の応用
(3-(Methylthio)propyl)glycine Hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies of amino acid metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (3-(Methylthio)propyl)glycine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling processes.
類似化合物との比較
Similar Compounds
- (3-(Methylthio)propyl)alanine Hydrochloride
- (3-(Methylthio)propyl)serine Hydrochloride
- (3-(Methylthio)propyl)cysteine Hydrochloride
Uniqueness
(3-(Methylthio)propyl)glycine Hydrochloride is unique due to its specific substitution pattern and the presence of the methylthio group. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
特性
分子式 |
C6H14ClNO2S |
|---|---|
分子量 |
199.70 g/mol |
IUPAC名 |
2-(3-methylsulfanylpropylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-10-4-2-3-7-5-6(8)9;/h7H,2-5H2,1H3,(H,8,9);1H |
InChIキー |
WKCVKXILWIICOG-UHFFFAOYSA-N |
正規SMILES |
CSCCCNCC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


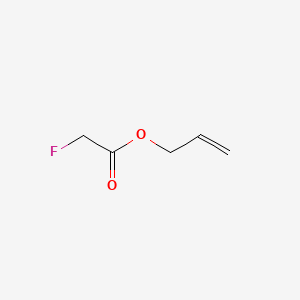

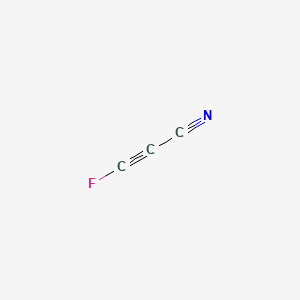
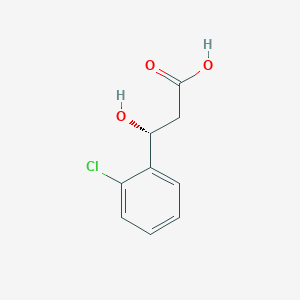
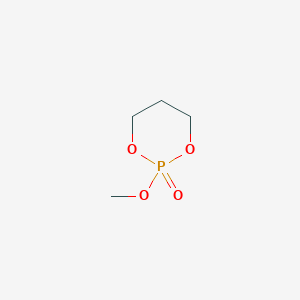
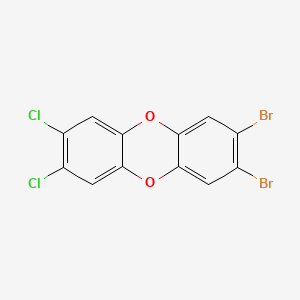
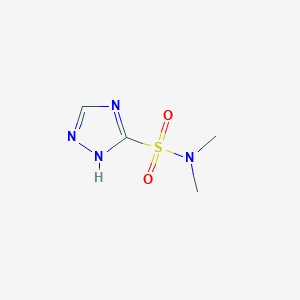
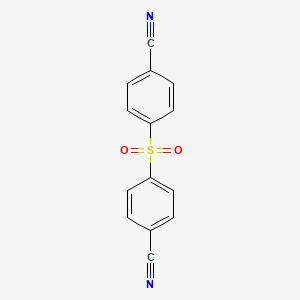
![O-[4-(trifluoromethyl)phenyl] chloromethanethioate](/img/structure/B13421436.png)
![(7S,9S)-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromoacetyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide](/img/structure/B13421451.png)
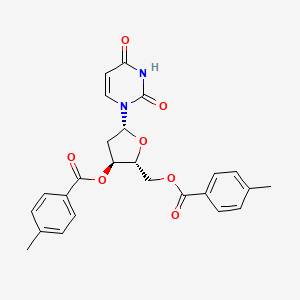
![4-[2-[2-Hydroxy-3-(isopropylamino)propoxy]ethyl]phenol](/img/structure/B13421463.png)
